REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([N+:19]([O-:21])=[O:20])[C:10]=1[C:11]([NH2:13])=O.O>O=P(Cl)(Cl)Cl>[Br:8][C:9]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([N+:19]([O-:21])=[O:20])[C:10]=1[C:11]#[N:13]
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-bromo-3-fluoro-6-nitrobenzamide
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)N)C(=CC=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with solvent gradient 0% to 100% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C#N)C(=CC=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |